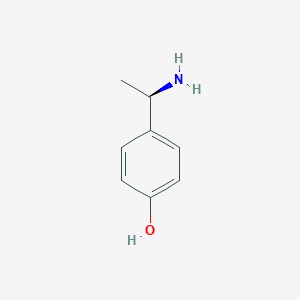

(R)-4-(1-aminoethyl)phenol

Descripción general

Descripción

®-4-(1-Aminoethyl)phenol is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenol ring. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)phenol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 4-(1-nitroethyl)phenol using a palladium catalyst under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)phenol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: ®-4-(1-Aminoethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Building Block:

(R)-4-(1-aminoethyl)phenol is widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to serve as a precursor for compounds targeting neurological disorders. For instance, it is involved in the development of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter activity .

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound that exhibited enhanced selectivity for serotonin receptors. The results indicated that modifications to the aminoethyl side chain significantly influenced pharmacological activity, demonstrating its potential as a scaffold for drug development.

Biochemical Research

Neurotransmitter Studies:

This compound plays a crucial role in studies related to neurotransmitter activity. Researchers utilize this compound to investigate the mechanisms underlying neurotransmitter release and receptor binding dynamics .

Data Table: Neurotransmitter Interaction Studies

Polymer Chemistry

Incorporation into Polymer Matrices:

this compound can be integrated into polymer systems to enhance their properties for drug delivery applications. Its functional groups facilitate interactions with various biomolecules, improving drug solubility and stability .

Case Study:

Research demonstrated that polymers modified with this compound exhibited improved biocompatibility and drug release profiles compared to unmodified polymers. This was particularly evident in controlled-release systems for anticancer drugs .

Analytical Chemistry

Reagent in Analytical Methods:

The compound is employed as a reagent in analytical chemistry for detecting and quantifying biomolecules. Its ability to form complexes with metal ions aids in the analysis of complex biological samples .

Applications Table: Analytical Methods Using this compound

| Method | Application | Reference |

|---|---|---|

| Spectrophotometry | Detection of phenolic compounds | |

| Chromatography | Separation of amino acids | |

| Mass Spectrometry | Identification of drug metabolites |

Cosmetic Formulations

Antioxidant Properties:

Due to its antioxidant capabilities, this compound is incorporated into cosmetic products aimed at improving skin health and providing protection against environmental damage. It helps mitigate oxidative stress on skin cells .

Case Study:

A formulation study showed that creams containing this compound significantly reduced markers of skin aging in clinical trials, highlighting its effectiveness as a cosmetic ingredient .

Mecanismo De Acción

The mechanism of action of ®-4-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.

Comparación Con Compuestos Similares

- ®-3-(1-Aminoethyl)phenol

- (S)-4-(1-Aminoethyl)phenol

- 4-(1-Aminoethyl)phenol

Comparison: ®-4-(1-Aminoethyl)phenol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity compared to its isomers and analogs. For instance, ®-3-(1-Aminoethyl)phenol has a different position of the aminoethyl group on the phenol ring, leading to variations in its chemical behavior and applications. Similarly, the (S)-enantiomer of 4-(1-Aminoethyl)phenol exhibits different biological activity due to its opposite chirality.

Actividad Biológica

(R)-4-(1-aminoethyl)phenol, also known as 134855-88-2, is a chiral compound with significant biological activity due to its unique chemical structure, which includes an amino group and a phenolic ring. This article explores its biological activities, mechanisms of action, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- CAS Number : 134855-88-2

The compound features a hydroxyl group (-OH) attached to a phenyl ring and an aminoethyl side chain. Its chirality is crucial for its interaction with biological systems, influencing its pharmacological properties.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways.

- Receptor Interaction : It has been shown to selectively bind to neurotransmitter receptors, potentially influencing neurotransmission and neuroactive properties.

- Redox Reactions : The phenolic group allows participation in redox reactions, contributing to its biological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Neurotransmitter Modulation :

- Exhibits agonistic activity at serotonin receptors, suggesting potential applications in treating mood disorders.

- May influence dopamine signaling pathways, which are critical in neurodegenerative diseases.

- Antioxidant Properties :

-

Antimicrobial Effects :

- Studies indicate potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Synthesis Methods

Several methods for synthesizing this compound have been documented, including:

- Chiral Resolution Techniques : Utilizing chiral reagents to achieve enantiomerically pure forms.

- Direct Amination of Phenols : Reaction of phenolic compounds with aminoethyl derivatives under controlled conditions .

Case Study 1: Neuroactive Properties

In a study examining the neuroactive properties of this compound derivatives, researchers found that certain derivatives exhibited selective agonistic activity for serotonin receptors. This suggests potential therapeutic applications in mood regulation and anxiety disorders.

Case Study 2: Antioxidant Activity

A comparative analysis of various phenolic compounds revealed that this compound showed significant antioxidant activity in vitro. This was assessed using DPPH radical scavenging assays, indicating its potential as a protective agent against oxidative damage in cells.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (R)-3-(1-aminoethyl)phenol | 2061996-43-6 | 0.97 | Different position of aminoethyl group on the phenol ring |

| 4-(1-aminoethyl)phenol hydrochloride | 860767-47-1 | 1.00 | Salt form; enhanced solubility |

| (R)-4-(2-aminoethyl)phenol | 134855-87-1 | 0.97 | Variation in amino group position affecting activity |

The unique features of this compound lie in its specific orientation and functional groups that contribute to its biological activity and potential applications in drug development and catalysis.

Propiedades

IUPAC Name |

4-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310593 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-88-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.